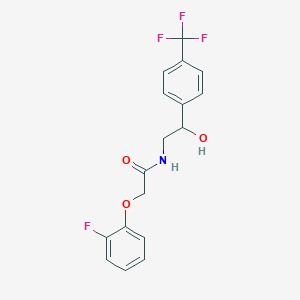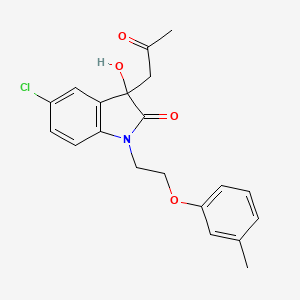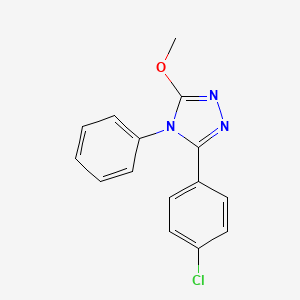![molecular formula C24H29N3O4S B2677218 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 422276-17-3](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. This type of compound is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely require advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound would undergo. Its reactivity would be influenced by factors such as the presence of the quinazolinone ring and other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These could include properties such as solubility, melting point, and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-chloro-2-(hexanamido)-3-sulfanylquinazoline, followed by deprotection and oxidation steps.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-chloro-2-(hexanamido)-3-sulfanylquinazoline", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium dithionite", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in hydrochloric acid and cool to 0°C. Add sodium nitrite and stir for 30 minutes.", "Step 2: Add a solution of 4-chloro-2-(hexanamido)-3-sulfanylquinazoline in sodium bicarbonate and stir for 2 hours.", "Step 3: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 4: Deprotect the resulting product with sodium hydroxide in methanol and stir for 2 hours.", "Step 5: Add sodium dithionite and stir for 30 minutes.", "Step 6: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 7: Oxidize the resulting product with hydrogen peroxide in methanol and stir for 2 hours.", "Step 8: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 9: Purify the final product by column chromatography." ] } | |
Número CAS |
422276-17-3 |
Nombre del producto |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Fórmula molecular |
C24H29N3O4S |
Peso molecular |
455.57 |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H29N3O4S/c1-30-20-12-11-17(16-21(20)31-2)13-14-25-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)26-24(27)32/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,28)(H,26,32) |
Clave InChI |
GEGFIPPRHKQXHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)



![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)
![methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate](/img/structure/B2677148.png)



![Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2677154.png)

![2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide](/img/structure/B2677156.png)
